molecular formula C18H24ClNO3 B125493 Isoxsuprine hydrochloride CAS No. 579-56-6

Isoxsuprine hydrochloride

Cat. No. B125493
CAS RN: 579-56-6
M. Wt: 337.8 g/mol
InChI Key: QVPSGVSNYPRFAS-UHFFFAOYSA-N
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Description

Isoxsuprine Hydrochloride Description

Isoxsuprine hydrochloride is a peripheral vasodilator that has been used in various medical conditions. It is known to stimulate beta-adrenergic receptors, causing relaxation of vascular and uterine smooth muscles, and has positive inotropic and chronotropic effects. It has been utilized for the treatment of navicular disease in horses, as a tocolytic agent to arrest premature labor, and for the management of cerebrovascular insufficiency and peripheral vascular disease . Additionally, isoxsuprine hydrochloride has been identified as a neuroprotectant in ischemic stroke, suggesting its potential for repurposed application in stroke therapy .

Synthesis Analysis

The synthesis of isoxsuprine hydrochloride is not directly discussed in the provided papers. However, its pharmacokinetics have been studied, indicating that the drug is absorbed orally and can be detected in plasma and urine after enzymatic hydrolysis of its conjugate form . The spectrophotometric methods developed for the determination of isoxsuprine hydrochloride in pharmaceuticals could provide insights into its chemical structure and synthesis .

Molecular Structure Analysis

Isoxsuprine hydrochloride's molecular interactions have been explored in several studies. It has been shown to bind with human serum albumin (HSA) and milk β-lactoglobulin (β-LG), which may induce conformational changes in these proteins . The binding affinity of isoxsuprine hydrochloride to these proteins varies in the presence of other compounds such as folic acid, ascorbic acid, and levothyroxine, indicating a complex interplay between isoxsuprine hydrochloride and other molecules within the body .

Chemical Reactions Analysis

The chemical reactivity of isoxsuprine hydrochloride has been investigated through its interactions with various reagents. Spectrophotometric methods have been developed based on the oxidative-coupling reaction of isoxsuprine hydrochloride with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) and the condensation reaction with 4-aminoantipyrine . These reactions result in the formation of colored chromogens, which can be measured and used for the quantitative determination of isoxsuprine hydrochloride in different media.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxsuprine hydrochloride have been indirectly assessed through pharmacokinetic studies and spectrophotometric determination methods. The drug exhibits a sustained oral absorption with a half-life of around 10 hours when administered in an extended-release formulation . The spectrophotometric methods reveal that isoxsuprine hydrochloride forms colored complexes at specific pH levels and absorbance wavelengths, which are used for its detection and quantification in pharmaceuticals and biological fluids .

Scientific Research Applications

Neuroprotective Agent in Stroke

Isoxsuprine hydrochloride has been identified as a neuroprotective compound in primary neurons exposed to oxygen-glucose deprivation, demonstrating efficacy when administered after reoxygenation in an in vitro stroke model. In vivo experiments showed significant reduction in infarct volume, suggesting potential as a stroke therapeutic due to its history in human use (Hill et al., 2014).

Interaction with Proteins and Enzymes

Studies have investigated the binding interaction of isoxsuprine hydrochloride with proteins like β-lactoglobulin and bovine liver catalase. These interactions are crucial in understanding the drug's behavior in biological systems. Isoxsuprine has shown different binding affinities and induced conformational changes in these proteins, which can influence its pharmacological activity (Shahraki & Shiri, 2018; Shahraki et al., 2020).

Drug Delivery Systems

Research on microsponge-based drug delivery systems for isoxsuprine hydrochloride has been conducted. These systems aim for controlled and site-specific drug release, enhancing the drug's effectiveness and reducing side effects. The study demonstrated favorable drug release and entrapment efficiency, indicating potential for improved therapeutic application (Kagade et al., 2020).

Analytical Methods for Determination

Various spectrophotometric and kinetic methods have been developed for determining isoxsuprine hydrochloride in pharmaceutical formulations. These methods provide precise and accurate measurement essential for quality control in pharmaceutical production (Attia et al., 2017; Rahman & Afaq, 2010).

Pharmacokinetics in Animals

Studies on the pharmacokinetics of isoxsuprine in animals, like cows and horses, have been conducted to understand its distribution and retention in the body. This research is vital for veterinary medicine, providing insights into the drug's behavior in different animal species (Groot et al., 2012; Törneke et al., 2010).

Safety And Hazards

Isoxsuprine hydrochloride should be handled with care to avoid dust formation and breathing mist, gas, or vapors . It may cause dizziness, irregular heartbeat, nausea, vomiting, and weakness .

properties

IUPAC Name

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;/h3-11,13-14,18-21H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPSGVSNYPRFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045328
Record name Isoxsuprine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in ethanol, Soluble in water at 25 °C, about 2% w/v
Record name ISOXSUPRINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Isoxsuprine produces peripheral vasodilation by a direct effect on vascular smooth muscle, primarily within skeletal muscle with little effect on cutaneous blood flow. Its effects were once thought to be due to beta-adrenergic receptor stimulation but are not reversed by beta-adrenergic blocking agents.
Record name ISOXSUPRINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Isoxsuprine hydrochloride

Color/Form

Crystals from water, WHITE, CRYSTALLILNE POWDER

CAS RN

579-56-6
Record name Isoxsuprine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxsuprine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxsuprine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOXSUPRINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

203-204 °C
Record name ISOXSUPRINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3106
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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